molecular formula C9H15NO2 B14878569 1-Oxa-4-azaspiro[5.5]undecan-5-one

1-Oxa-4-azaspiro[5.5]undecan-5-one

Cat. No.: B14878569
M. Wt: 169.22 g/mol
InChI Key: RRELRXKYMSNLBT-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-5-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve multi-step synthesis, including olefin metathesis reactions using catalysts like Grubbs catalyst .

Chemical Reactions Analysis

1-Oxa-4-azaspiro[5.5]undecan-5-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the death of the bacterial cells.

Comparison with Similar Compounds

1-Oxa-4-azaspiro[5.5]undecan-5-one can be compared with other spirocyclic compounds such as:

    1-Oxa-9-azaspiro[5.5]undecan-4-one: Similar in structure but differs in the position of the oxygen and nitrogen atoms.

    1,4-Diazaspiro[5.5]undecan-3-one: Contains two nitrogen atoms in the spiro ring, which can impart different biological activities.

    1,3-Dioxane-1,3-dithiane derivatives: These compounds have different heteroatoms in the ring, leading to varied chemical and biological properties. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRELRXKYMSNLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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